![molecular formula C12H14O3 B12559034 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- CAS No. 171230-53-8](/img/structure/B12559034.png)
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a dihydrofuranone ring substituted with a 3-methoxyphenylmethyl group at the 4-position. The (4S)- configuration indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a γ-keto ester, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate temperatures (50-100°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents such as toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, dihydro-4-[(4-methoxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-hydroxyphenyl)methyl]-, (4S)-
- 2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)ethyl]-, (4S)-
Uniqueness
2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)- is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the 3-methoxyphenylmethyl group at the 4-position and the (4S)- configuration contribute to its distinct properties compared to other similar compounds.
Propiedades
Número CAS |
171230-53-8 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4S)-4-[(3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3/t10-/m0/s1 |
Clave InChI |
WESGCSPEVZMPOR-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C[C@H]2CC(=O)OC2 |
SMILES canónico |
COC1=CC=CC(=C1)CC2CC(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
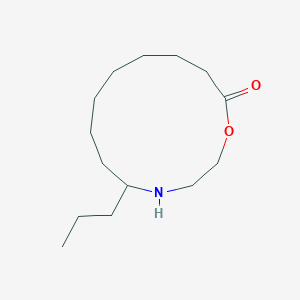
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
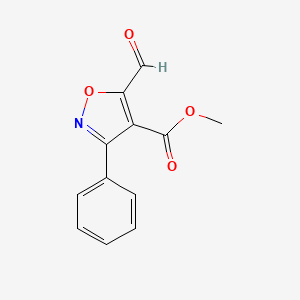
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
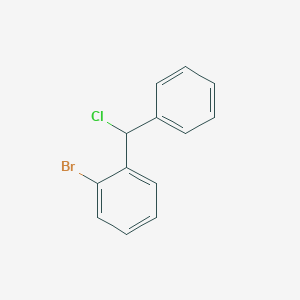
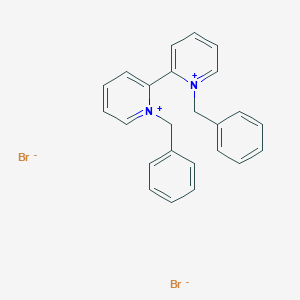
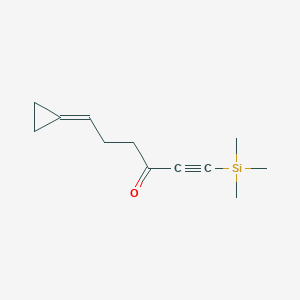
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
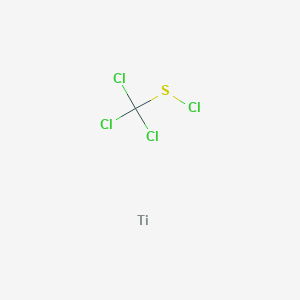

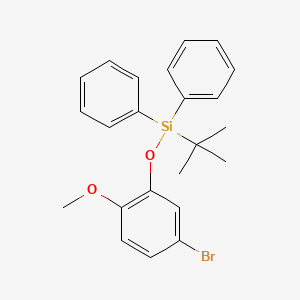
![Ethyl [benzamido(phenyl)methyl]carbamate](/img/structure/B12559017.png)
![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
